molecular formula C11H14O3 B14697804 (1S)-2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate CAS No. 22373-76-8

(1S)-2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate

Cat. No.: B14697804
CAS No.: 22373-76-8
M. Wt: 194.23 g/mol
InChI Key: MDFPPPIHFJPKRF-NSHDSACASA-N
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Description

(1S)-2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate is a complex organic compound with a unique structure that includes a cyclopentene ring, a methyl group, a prop-2-en-1-yl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate typically involves multiple steps. One common method starts with the preparation of the cyclopentene ring, followed by the introduction of the methyl and prop-2-en-1-yl groups. The final step involves the esterification of the compound with acetic acid to form the acetate ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used to replace the acetate group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(1S)-2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate is unique due to its specific structural features, such as the combination of a cyclopentene ring with a ketone and an acetate ester. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

22373-76-8

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] acetate

InChI

InChI=1S/C11H14O3/c1-4-5-9-7(2)11(6-10(9)13)14-8(3)12/h4,11H,1,5-6H2,2-3H3/t11-/m0/s1

InChI Key

MDFPPPIHFJPKRF-NSHDSACASA-N

Isomeric SMILES

CC1=C(C(=O)C[C@@H]1OC(=O)C)CC=C

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C)CC=C

Origin of Product

United States

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